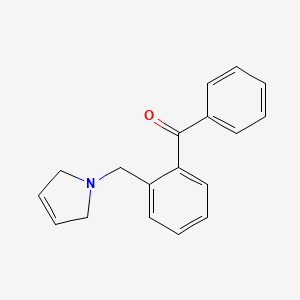
2-(3-Pyrrolinomethyl)benzophenone
Overview
Description
2-(3-Pyrrolinomethyl)benzophenone is a compound that is related to various pyrrole derivatives, which are known for their diverse applications in the field of organic chemistry. Pyrrole derivatives are often synthesized for their potential use in corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The compound is structurally related to benzophenones, which are commonly used in organic chemistry as UV stabilizers and intermediates in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted
Scientific Research Applications
Presence in Personal Care Products : Benzophenone-3 (BP-3) is extensively used in personal care products as a sunscreen agent to protect human skin and hair from ultraviolet (UV) radiation damage. Its occurrence in a wide range of products and the potential for human exposure through these products has been documented (Liao & Kannan, 2014).
Environmental Persistence and Water Treatment : BP-3 has been identified in various aquatic environments, raising concerns about water quality and human health. Studies have investigated the oxidation of BP-3 using different methods such as ferrate(VI) and potassium permanganate, aiming to understand the reaction kinetics and identify degradation products (Yang & Ying, 2013); (Cao et al., 2021).
Photocatalytic Degradation : The photocatalytic degradation of BP-3 using titanium dioxide particles has been studied, focusing on the operating parameters and the identification of by-products. This research suggests potential methods for removing BP-3 from water (Zúñiga-Benítez et al., 2016).
Biological Impact : Research has explored the metabolism of BP-3 in rat and human liver microsomes and its effects on the endocrine system. The study found several metabolites of BP-3 with varying degrees of estrogenic and anti-androgenic activities (Watanabe et al., 2015).
Potential Protective Agents : A study assessed the effects of rosmarinic acid on BP-3-induced alterations in human skin fibroblasts, indicating potential protective mechanisms against BP-3's adverse effects (Galicka & Sutkowska-Skolimowska, 2021).
Ecological Risks : BP-3's widespread use has led to its release into the environment, posing potential risks to aquatic ecosystems. Studies have reviewed its physicochemical properties, environmental occurrences, and toxic effects, highlighting concerns for its impact on aquatic life (Kim & Choi, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Benzophenone derivatives have been known to exhibit antitumor activity , suggesting that their targets could be related to cancer pathways.
Mode of Action
Benzophenone derivatives are known to interact with their targets, leading to changes that can inhibit tumor activity .
Biochemical Pathways
, benzophenone derivatives have been associated with antitumor activity. This suggests that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Benzophenone derivatives have been associated with antitumor activity , suggesting that they may induce cell death in tumor cells or inhibit their proliferation.
Biochemical Analysis
Biochemical Properties
2-(3-Pyrrolinomethyl)benzophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including liver damage and disruptions in normal cellular function. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it may increase the production of reactive oxygen species (ROS) and influence the balance of antioxidants in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in certain tissues can affect its overall activity and function. For example, this compound may accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its impact on various cellular processes .
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-11H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBMKAYPSOSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643912 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-77-1 | |
| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




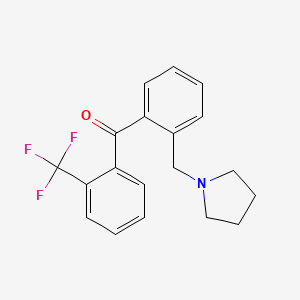

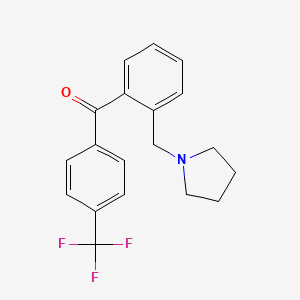
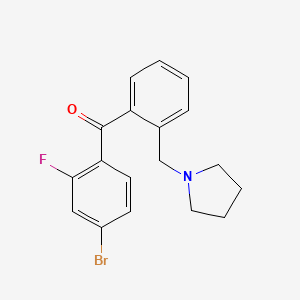
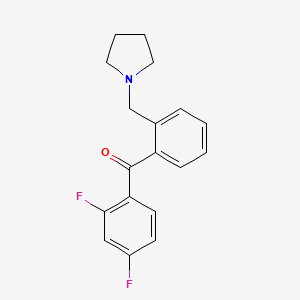
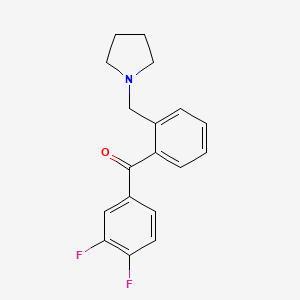

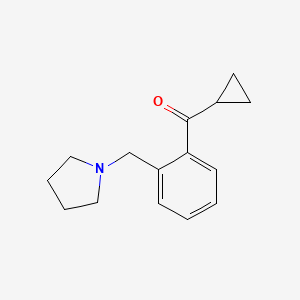
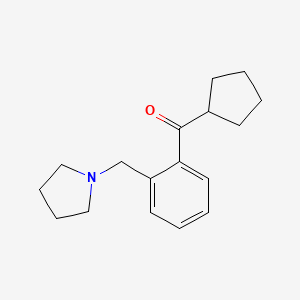
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)
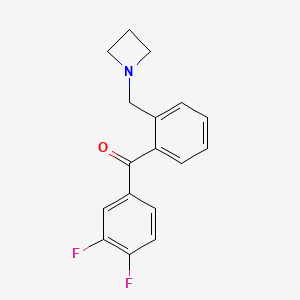
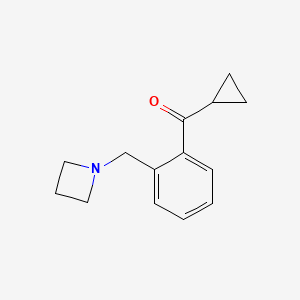
![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)